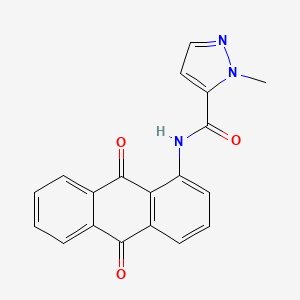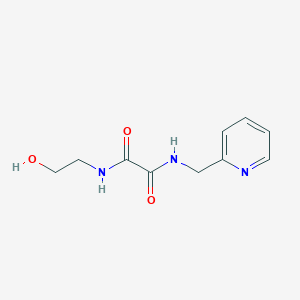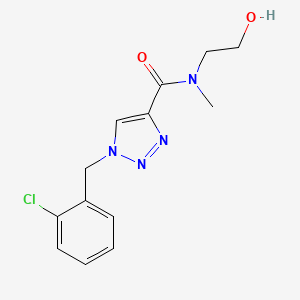
1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine, also known as 4-NPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine involves its interaction with various receptors in the brain, including the serotonin receptors. It has been found to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor leads to an increase in the levels of serotonin in the brain, which in turn produces antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine has been shown to produce several biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and its metabolites in the brain, which suggests its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to possess anticonvulsant activity, which is likely due to its interaction with the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, its potent anticonvulsant activity makes it a useful compound for investigating the mechanisms underlying epilepsy. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Finally, more research could be conducted to elucidate the molecular mechanisms underlying the selectivity of 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine for the 5-HT1A receptor, which could lead to the development of more selective and potent drugs targeting this receptor.
Métodos De Síntesis
The synthesis of 1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine involves the reaction between 1-(4-nitrophenyl)piperazine and 2-phenylethylamine in the presence of a catalyst such as palladium on carbon. The reaction takes place at a temperature of 80-100°C under a nitrogen atmosphere. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit significant activity as a selective serotonin receptor agonist, which makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs. Additionally, it has been shown to possess potent anticonvulsant activity, which makes it a potential therapeutic agent for the treatment of epilepsy.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)20-14-12-19(13-15-20)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJFTBTNVXHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431401 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)